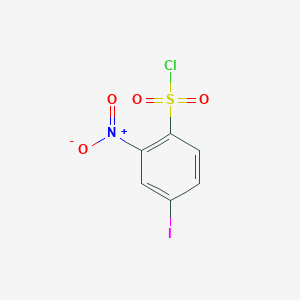
4-Iodo-2-nitrobenzene-1-sulfonyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Iodo-2-nitrobenzene-1-sulfonyl chloride is an aromatic compound with the molecular formula C6H3ClINO4S. This compound is characterized by the presence of iodine, nitro, and sulfonyl chloride groups attached to a benzene ring. It is a versatile reagent used in various chemical reactions and has significant applications in scientific research and industrial processes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Iodo-2-nitrobenzene-1-sulfonyl chloride typically involves multiple steps. One common method starts with the nitration of iodobenzene to introduce the nitro group. This is followed by sulfonation to add the sulfonyl chloride group. The reaction conditions often require the use of strong acids like sulfuric acid and nitric acid, and the reactions are carried out under controlled temperatures to ensure the desired substitution patterns .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to handle the reactions safely and efficiently. The production is optimized to maximize yield and purity while minimizing waste and environmental impact .
Analyse Des Réactions Chimiques
Types of Reactions
4-Iodo-2-nitrobenzene-1-sulfonyl chloride undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: The compound can participate in further substitution reactions due to the presence of the electron-withdrawing nitro and sulfonyl chloride groups.
Nucleophilic Substitution: The sulfonyl chloride group can be replaced by nucleophiles such as amines and alcohols, forming sulfonamide and sulfonate derivatives.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Reagents like bromine or chlorine in the presence of a Lewis acid catalyst.
Nucleophilic Substitution: Reagents like amines or alcohols in the presence of a base.
Reduction: Reagents like hydrogen gas with a palladium catalyst or tin chloride with hydrochloric acid.
Major Products
Sulfonamide Derivatives: Formed from nucleophilic substitution with amines.
Sulfonate Esters: Formed from nucleophilic substitution with alcohols.
Amino Derivatives: Formed from the reduction of the nitro group.
Applications De Recherche Scientifique
4-Iodo-2-nitrobenzene-1-sulfonyl chloride is used in various scientific research applications:
Mécanisme D'action
The mechanism of action of 4-Iodo-2-nitrobenzene-1-sulfonyl chloride involves its reactivity as an electrophile due to the presence of the sulfonyl chloride group. This group can react with nucleophiles, leading to the formation of sulfonamide or sulfonate derivatives. The nitro group also influences the reactivity of the compound by making the aromatic ring more susceptible to nucleophilic attack .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Nitrobenzenesulfonyl chloride: Similar structure but lacks the iodine substituent.
4-Nitrobenzenesulfonyl chloride: Similar structure but lacks the iodine substituent.
Uniqueness
4-Iodo-2-nitrobenzene-1-sulfonyl chloride is unique due to the presence of the iodine substituent, which can influence the compound’s reactivity and physical properties. The iodine atom can participate in halogen bonding and other interactions, making this compound distinct from its non-iodinated counterparts .
Activité Biologique
4-Iodo-2-nitrobenzene-1-sulfonyl chloride is an aromatic compound characterized by its unique structural features, including a sulfonyl chloride group, a nitro group, and an iodine substituent. This compound is recognized for its potential applications in organic synthesis and medicinal chemistry. Understanding its biological activity is crucial for exploring its pharmacological properties and potential therapeutic applications.
Structural Characteristics
The molecular formula of this compound is C₆H₃ClINO₄S. The presence of the iodine atom enhances the compound's reactivity, allowing it to participate in various chemical reactions, including nucleophilic substitutions and coupling reactions.
| Structural Feature | Description |
|---|---|
| Benzene Ring | Provides a stable aromatic structure. |
| Iodine Substituent | Increases reactivity and potential for halogen bonding. |
| Nitro Group | May contribute to electron-withdrawing properties. |
| Sulfonyl Chloride | Highly reactive, facilitating nucleophilic attack. |
The biological activity of this compound is largely attributed to the sulfonyl chloride group, which can form covalent bonds with nucleophilic sites on proteins or other biomolecules. This interaction may modulate various biochemical pathways, potentially leading to antimicrobial or anticancer effects.
Study on Antibacterial Activity
In a comparative study of various sulfonamide compounds, derivatives similar to this compound were evaluated for their efficacy against Methicillin-resistant Staphylococcus aureus (MRSA). The results indicated that certain structural modifications enhanced antibacterial potency, suggesting that further exploration of this compound could yield effective antimicrobial agents.
Cytotoxicity Evaluation
A cytotoxicity evaluation was conducted using cell lines exposed to sulfonamide derivatives. The study revealed that compounds with similar functional groups exhibited varying degrees of cytotoxicity, indicating potential therapeutic applications in oncology .
Propriétés
Formule moléculaire |
C6H3ClINO4S |
|---|---|
Poids moléculaire |
347.52 g/mol |
Nom IUPAC |
4-iodo-2-nitrobenzenesulfonyl chloride |
InChI |
InChI=1S/C6H3ClINO4S/c7-14(12,13)6-2-1-4(8)3-5(6)9(10)11/h1-3H |
Clé InChI |
FKFPRCBZMOKLAY-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1I)[N+](=O)[O-])S(=O)(=O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















